N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide
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Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H23FN6O2S and its molecular weight is 382.46. The purity is usually 95%.
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Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Piperidine ring : This contributes to the compound's ability to interact with various biological targets.
- 5-Fluoropyrimidine moiety : Enhances metabolic stability and biological activity.
- Imidazole sulfonamide group : Known for its role in various pharmacological activities.
The molecular formula for this compound is C17H22FN4O2S with a molecular weight of approximately 398.9 g/mol.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar imidazole derivatives possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Zone of Inhibition (mm) |
---|---|
Compound A | 28 (E. coli) |
Compound B | 32 (S. aureus) |
Compound C | 19 (B. subtilis) |
Control (Norfloxacin) | 33 (C. albicans) |
This data demonstrates the potential of imidazole-containing compounds in combating bacterial infections, with zones of inhibition comparable to established antibiotics .
Anticancer Properties
The compound's biological activity extends into oncology, where it has been evaluated for its potential to inhibit cancer cell proliferation. Research has indicated that imidazole derivatives can affect cell signaling pathways involved in tumor growth.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that similar compounds can significantly reduce the viability of various cancer cell lines, including those derived from breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
The proposed mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial folate synthesis.
- Receptor Binding : The piperidine and imidazole moieties facilitate binding to specific receptors or enzymes, modulating their activity.
- DNA Interaction : The fluoropyrimidine component can intercalate into DNA, disrupting replication and transcription processes.
Synthesis and Development
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Key synthetic routes include:
- Fluorination of Pyrimidine : Using reagents like Selectfluor to introduce the fluorine atom.
- Piperidine Formation : Nucleophilic substitution reactions to form the piperidine derivative.
- Final Coupling Reactions : Attachment of the isopropyl and sulfonamide groups through acylation reactions.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN6O2S/c1-12(2)23-10-15(20-11-23)26(24,25)21-7-13-3-5-22(6-4-13)16-18-8-14(17)9-19-16/h8-13,21H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSDYFJMTVDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.